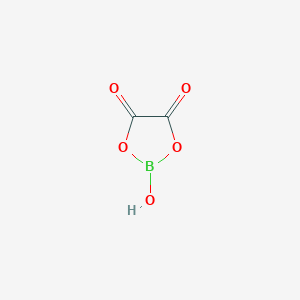
2-Hydroxy-1,3,2-dioxaborolane-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-1,3,2-dioxaborolane-4,5-dione is a boron-containing compound with the molecular formula C₂HBO₅ It is characterized by a dioxaborolane ring structure, which includes a boron atom bonded to two oxygen atoms and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1,3,2-dioxaborolane-4,5-dione typically involves the reaction of boric acid with diols under controlled conditions. One common method includes the use of ethylene glycol as the diol, which reacts with boric acid to form the dioxaborolane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-1,3,2-dioxaborolane-4,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides are employed.
Major Products
The major products formed from these reactions include boronic acids, boronic esters, and various substituted dioxaborolane derivatives .
Applications De Recherche Scientifique
2-Hydroxy-1,3,2-dioxaborolane-4,5-dione has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2-Hydroxy-1,3,2-dioxaborolane-4,5-dione exerts its effects involves the interaction of the boron atom with various molecular targets. The boron center can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications. The pathways involved often include the formation and breaking of these covalent bonds, which can be modulated by the surrounding chemical environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,2-Dioxaborolane-4,5-dione, 2-fluoro-: This compound has a similar structure but includes a fluorine atom, which alters its reactivity and applications.
2-Hydroxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde: This derivative includes additional functional groups that enhance its utility in specific chemical reactions.
Uniqueness
2-Hydroxy-1,3,2-dioxaborolane-4,5-dione is unique due to its simple structure and the presence of a hydroxyl group, which makes it highly reactive and versatile in various chemical processes. Its ability to form stable boron-oxygen bonds is particularly valuable in synthetic chemistry and materials science .
Propriétés
Numéro CAS |
190075-56-0 |
|---|---|
Formule moléculaire |
C2HBO5 |
Poids moléculaire |
115.84 g/mol |
Nom IUPAC |
2-hydroxy-1,3,2-dioxaborolane-4,5-dione |
InChI |
InChI=1S/C2HBO5/c4-1-2(5)8-3(6)7-1/h6H |
Clé InChI |
BTZPYKSZYQSBJY-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(=O)C(=O)O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)

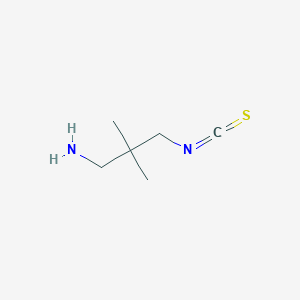
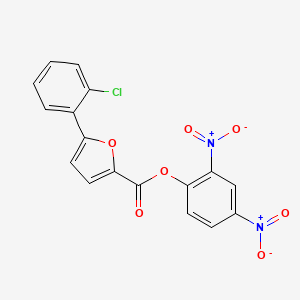
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
![N-{(2Z,4E)-1-[(3-Methylphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B15164739.png)

![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
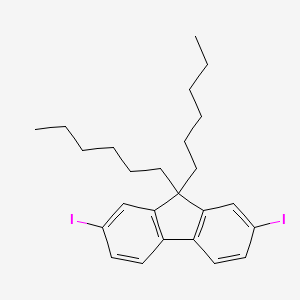
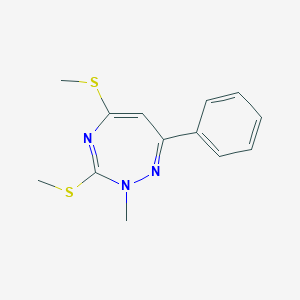
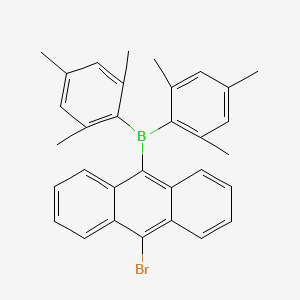
![(-)-1-[5-Chloro-1-(2,4-dimethoxyphenylsulfonyl)-3-(2-methoxyphenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4(R)-hydroxy-L-proline N,N-dimethylamide](/img/structure/B15164797.png)


